Atamestane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96301-34-7 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
PEPMWUSGRKINHX-TXTPUJOMSA-N |
SMILES |
CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |
Isomeric SMILES |
CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C |
Canonical SMILES |
CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |
Appearance |
Solid powder |
Other CAS No. |
96301-34-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-1,4-androstadiene-3,17-dione atamestane SH 489 SH-489 SH489 |
Origin of Product |
United States |
Mechanism of Action and Biochemical Research of Atamestane
Enzymatic Inhibition of Aromatase by Atamestane
This compound functions as an inhibitor of the aromatase enzyme, thereby interfering with estrogen synthesis. ontosight.ainih.govnih.govresearchgate.net Its inhibitory action has been characterized through various biochemical studies.
This compound is described as an irreversible inhibitor of estrogen biosynthesis. wikipedia.orgnih.govnih.govncats.io This irreversible inhibition is also referred to as mechanism-based inactivation or "suicide inhibition." caldic.compatsnap.com As a steroidal aromatase inactivator, this compound is structurally related to the natural substrate, 4-androstenedione. drugbank.comwikipedia.org It is thought to act as a false substrate for the aromatase enzyme, undergoing catalytic processing that leads to the formation of a reactive intermediate. caldic.comwikipedia.org This intermediate then binds irreversibly to the active site of the enzyme, causing its permanent inactivation. drugbank.comcaldic.comwikipedia.org This permanent binding necessitates the synthesis of new enzyme to restore aromatase function. drugbank.com
This compound is also characterized as a competitive inhibitor of aromatase. wikipedia.orgnih.govnih.govresearchgate.net It competes with the normal substrate of the enzyme complex, 4-androstene-3,17-dione (androstenedione), for binding to the active site of aromatase. researchgate.net Studies have evaluated the competitive inhibition of aromatase by this compound through dose-response analyses. oup.com
Research findings on the inhibitory potency of this compound have been reported. For instance, in one study using Ac-1 cells, this compound inhibited cell growth with an IC50 value of 60.4 ± 17.2 µM. nih.gov Another study reported an IC50 value of 1.8 ± 1.3 µM for this compound in vitro. nih.govchemsrc.com
An interactive data table summarizing some reported inhibition data for this compound:
| Cell Type/Assay | IC50 (µM) | Reference |
| Ac-1 cells (Growth Inhibition) | 60.4 ± 17.2 | nih.gov |
| In vitro | 1.8 ± 1.3 | nih.govchemsrc.com |
(Note: The interactivity of this table depends on the rendering environment.)
A key aspect of this compound's biochemical profile is its selectivity. Studies indicate that this compound is a selective aromatase inhibitor and generally lacks significant inhibitory effects on other cytochrome P450-dependent enzymes involved in adrenal steroidogenesis. nih.govnih.govncats.io This selectivity is important as it suggests that this compound primarily targets estrogen synthesis without broadly disrupting the production of other steroid hormones. nih.govnih.govncats.io Research across various species, including mice, rats, rabbits, dogs, monkeys, and humans, has consistently shown that this compound does not inhibit other cytochrome P450-dependent enzymes of adrenal steroidogenesis. nih.govnih.gov This indicates a pure and specific action on aromatase. nih.govnih.gov
Competitive Binding Dynamics of this compound to Aromatase
Molecular Interactions of this compound with Aromatase Enzyme
As a steroidal inhibitor structurally similar to androstenedione (B190577), the natural substrate, this compound is expected to interact with the substrate-binding site of the aromatase enzyme. caldic.comwikipedia.orgmdpi.com The active site of aromatase is a cavity containing both hydrophobic and polar residues, as well as a heme group. mdpi.com While detailed molecular docking studies specifically for this compound were not extensively found in the provided context, the mechanism of irreversible inhibition implies a specific interaction where this compound is processed by the enzyme, leading to covalent binding within the active site. drugbank.comcaldic.comwikipedia.org This involves interaction with key amino acid residues within the binding pocket. nih.govresearchgate.net
Impact of this compound on Aromatase Protein Levels and Stability
Research has investigated the effects of aromatase inhibitors, including this compound, on aromatase protein levels and stability. Studies in human choriocarcinoma-derived JEG-3 cells showed a time-dependent increase in aromatase protein levels upon treatment with this compound, although to a lesser extent compared to non-steroidal aromatase inhibitors like fadrozole (B1662666), vorozole (B144775), and pentrozole. bioscientifica.comresearchgate.netnih.govbioscientifica.com This increase in protein levels was not blocked by cycloheximide, an inhibitor of protein synthesis, suggesting that the effect is mediated by stabilization of the enzyme and prevention of protein degradation rather than increased synthesis. bioscientifica.comresearchgate.netnih.govbioscientifica.com this compound appeared to block the rapid degradation of aromatase observed in JEG-3 cells after induction by forskolin (B1673556). bioscientifica.comnih.govbioscientifica.com
An interactive data table showing the effect of this compound on aromatase protein levels in JEG-3 cells:
| Inhibitor Type | Inhibitor Name | Effect on Aromatase Protein Levels (compared to control) | Mechanism Suggested | Reference |
| Steroidal | This compound | Time-dependent increase (less than non-steroidal AIs) | Stabilization, reduced turnover | bioscientifica.comresearchgate.netnih.govbioscientifica.com |
| Steroidal | 4-OHA | No significant effect | - | bioscientifica.comresearchgate.net |
| Non-steroidal | Fadrozole | Approximately fourfold increase (24h) | Stabilization, reduced turnover | bioscientifica.comresearchgate.netnih.govbioscientifica.com |
| Non-steroidal | Vorozole | Approximately fourfold increase (24h) | Stabilization, reduced turnover | bioscientifica.comresearchgate.netnih.govbioscientifica.com |
| Non-steroidal | Pentrozole | Approximately fourfold increase (24h) | Stabilization, reduced turnover | bioscientifica.comresearchgate.netnih.govbioscientifica.com |
(Note: The interactivity of this table depends on the rendering environment.)
Preclinical Research Studies of Atamestane
In Vitro Research Models for Atamestane Efficacy
In vitro studies provide controlled environments to examine the direct effects of this compound on cells and isolated enzyme systems nih.gov.
Cell Line Growth Inhibition Studies of this compound
Studies using cell lines have demonstrated the ability of this compound to inhibit cell growth, particularly in hormone-sensitive cancer cells. For instance, in Ac-1 cells, which are human estrogen receptor (ER) positive breast cancer cells stably transfected with aromatase, this compound inhibited cell growth in a dose-dependent manner nih.govnih.gov. The half-maximal inhibitory concentration (IC₅₀) for this compound in Ac-1 cells was reported as 60.4 ± 17.2 μM nih.govnih.gov. While this compound alone showed inhibitory effects, a combination of this compound and toremifene (B109984) (an antiestrogen) was found to be more effective in reducing Ac-1 cell viability in vitro than either drug alone nih.govnih.gov. This compound at 1 μM resulted in 99.55 ± 2.32% cell viability compared to a treated control, whereas the combination with toremifene at 1 μM resulted in 26.67 ± 1.57% cell viability nih.gov.
Enzyme Inhibition Kinetics in Isolated Systems with this compound
This compound functions as a competitive and irreversible inhibitor of aromatase, the enzyme responsible for estrogen biosynthesis wikipedia.orgnih.gov. Studies examining the enzyme inhibition kinetics of this compound in isolated systems, such as human placental microsomes, have characterized its interaction with the aromatase enzyme researchgate.net. This compound has been shown to cause time-dependent enzyme inhibition caldic.com. Compared to other aromatase inhibitors like formestane (B1683765) and plomestane (B1678897), this compound was found to be the slowest inactivator of the enzyme, with a half-life (t₁/₂) of 45.3 minutes caldic.com. This contrasts with formestane (t₁/₂ of 2.1 minutes) and plomestane (t₁/₂ of 13.1 minutes) caldic.com. In vitro studies have also investigated the influence of this compound on other enzyme systems, such as the 17-beta-hydroxysteroid reductase enzyme in human testicular tissue nih.gov. These studies demonstrated that this compound acts as a competitive inhibitor of 4-androsten-3,17-dione (B8810513) in its conversion to testosterone (B1683101) by this enzyme nih.gov.
In Vivo Preclinical Models for this compound Investigations
In vivo preclinical models have been crucial in evaluating the pharmacological action and efficacy of this compound in living organisms, particularly in the context of hormone-sensitive conditions wikipedia.orgnih.govinnovareacademics.in.
Animal Models of Hormone-Sensitive Conditions
Various animal models have been utilized to study the effects of this compound on conditions influenced by hormones, such as benign prostatic hyperplasia and breast cancer wikipedia.orgnih.gov.
Rodent models, including mice and rats, have been widely used in preclinical studies of this compound wikipedia.orgnih.govinnovareacademics.in. In rats, this compound has been shown to decrease pregnant mare serum gonadotropin-stimulated ovarian estrogen production and inhibit androstenedione-induced estrogenic effects like uterine growth nih.gov. Studies in ovariectomized rats bearing DMBA-induced tumors (a model for postmenopausal breast cancer) demonstrated that this compound effectively inhibited tumor growth researchgate.net. In SCID mice bearing Ac-1 xenografts (human ER-positive breast cancer cells with aromatase), this compound treatment resulted in slower tumor growth rates compared to control groups nih.govnih.gov. However, in this specific model, this compound alone was found to have a higher p-value compared to other treatments like tamoxifen (B1202) or toremifene, indicating a less significant difference in tumor growth inhibition compared to these agents nih.gov. The combination of toremifene plus this compound was as effective as toremifene or tamoxifen alone in inhibiting tumor growth in this mouse model nih.govnih.gov.
Primate models, such as monkeys, have also been used to evaluate the pharmacological action of this compound wikipedia.org. Studies in androstenedione-treated dogs and monkeys have shown that this compound is highly effective in inhibiting estrogen-induced hyperplastic changes in the fibromuscular stroma of the prostate, which is relevant to benign prostatic hyperplasia nih.govnih.gov. The metabolism of this compound has also been studied in cynomolgus monkeys, revealing similar metabolite patterns to those observed in humans, although some species- and sex-related differences were noted nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 57050 |
| Androstenedione (B190577) | 1222 |
| Testosterone | 6013 |
| Estrone (B1671321) | 5850 |
| Estradiol (B170435) | 5750 |
| Toremifene | 30337 |
| Tamoxifen | 27335 |
| Formestane | 11273 |
| Plomestane | 9904788 |
| Exemestane (B1683764) | 60198 |
| Letrozole (B1683767) | 3902 |
| Anastrozole (B1683761) | 2187 |
| Aromatase | 1142 |
| Dehydroepiandrosterone (B1670201) (DHEA) | 5881 |
| CGS 16949A | 2753 |
| Fadrozole (B1662666) | 60698 |
| Vorozole (B144775) | 5704 |
| Pentrozole | 9904788 |
Interactive Data Table: In Vitro Cell Viability in Ac-1 Cells
| Treatment | Concentration (μM) | Cell Viability (%) |
| Treated Control | - | 100 |
| This compound | 1 | 99.55 ± 2.32 |
| Toremifene | 1 | 53.43 ± 1.86 |
| Toremifene + this compound | 1 + 1 | 26.67 ± 1.57 |
Interactive Data Table: In Vitro Aromatase Inactivation Half-Life
| Aromatase Inhibitor | Enzyme Inactivation Half-Life (minutes) |
| Formestane | 2.1 |
| Plomestane | 13.1 |
| Exemestane | 13.9 |
| This compound | 45.3 |
Rodent Models for this compound Efficacy
Effects of this compound on Estrogen Production in Preclinical Models
This compound functions as a selective, competitive, and irreversible inhibitor of aromatase, thereby reducing estrogen biosynthesis. wikipedia.orgpharmakb.com Studies in various animal species, including mice, rats, rabbits, dogs, and monkeys, have evaluated its pharmacological action. nih.gov In these models, this compound has been shown to inhibit estrogen biosynthesis. nih.govresearchgate.net For instance, in intact female rats, sufficiently high doses of this compound were able to inhibit the growth of DMBA-induced mammary tumors, indicating a diminution of estrogen levels in the treated animals, as also suggested by decreased serum prolactin levels. researchgate.net
Evaluation of this compound on Organ Systems in Preclinical Contexts
Preclinical research has investigated the effects of this compound on several organ systems, particularly those sensitive to estrogen levels, such as bone, serum lipids, the uterus, and the prostate. ufrgs.braacrjournals.org
Ovariectomized (OVX) rat models are commonly used to study postmenopausal bone loss due to estrogen deficiency. researchgate.netnih.gov Preclinical studies have explored the effects of this compound on bone metabolism in these models. Significant positive effects on bone were noted with this compound treatment in OVX rats. researchgate.net Compared to OVX controls, lumbar vertebral and femoral bone mineral density (BMD), as well as mechanical strength and trabecular bone volume, were significantly greater in animals treated with this compound. researchgate.net These beneficial effects of this compound on bone in OVX rats were not reversed by the androgen receptor blocker flutamide (B1673489), suggesting the effect is likely related to estrogen deprivation rather than androgenic activity. researchgate.net
The impact of this compound on serum lipid profiles has also been examined in preclinical settings. In studies using OVX rats, this compound alone did not cause significant decreases in serum cholesterol and low-density lipoprotein (LDL) cholesterol. researchgate.net This finding contrasts with the effects observed when this compound was combined with other endocrine agents like toremifene or tamoxifen, which did lead to reductions in serum cholesterol and LDL cholesterol. researchgate.net
The uterus is a sensitive indicator of estrogenic activity in preclinical models. Studies have evaluated the effects of this compound on uterine weight and epithelium lining height. In OVX rats, this compound did not increase uterine weight or epithelium lining height. researchgate.net This suggests that this compound, as a pure aromatase inhibitor, effectively reduces estrogen levels without exhibiting estrogenic effects on the uterus, unlike some other endocrine agents such as toremifene and tamoxifen which did increase these parameters. researchgate.net In a xenograft model using ovariectomized SCID mice inoculated with human breast cancer cells transfected with aromatase, this compound treatment resulted in significantly lower mean uterine weight compared to mice treated with androstenedione (Δ⁴A), an estrogen precursor, indicating inhibition of estrogen synthesis or action. nih.gov
Estrogens are believed to play a role in the pathogenesis of benign prostatic hyperplasia (BPH). nih.govnih.gov Preclinical research has investigated this compound's effects in animal models of prostatic hyperplasia. In BPH animal models, this compound has demonstrated high effectiveness in inhibiting estrogen-induced hyperplastic changes in the fibromuscular stroma of the prostate. nih.gov This was observed in androstenedione-treated dogs and monkeys, where this compound was effective in reducing the hyperplastic effects stimulated by elevated estrogen levels resulting from the administration of the androgen precursor. nih.gov
Uterine End-Organ Effects of this compound in Preclinical Models
Combination Preclinical Studies with this compound and Other Endocrine Agents
Preclinical Effects of this compound and Combinations in OVX Rats
| Treatment Group | Bone Effects (vs. OVX Control) | Serum Cholesterol & LDL | Uterine Weight & Epithelium Height |
| This compound (ATA) | Significant positive effects | No significant decrease | No increase |
| Toremifene (TOR) | Significant positive effects | Significant decrease | Increased |
| Tamoxifen (TAM) | Significant positive effects | Significant decrease | Increased |
| ATA + TOR | Significant positive effects | Significant decrease | Increased (similar to TOR alone) |
| ATA + TAM | Significant positive effects | Significant decrease | Increased (similar to TAM alone) |
Based on data from preclinical studies in ovariectomized rats. researchgate.net
Effects on Uterine Weight in SCID Mice Xenograft Model
| Treatment Group | Mean Uterine Weight (mg) |
| Δ⁴A (Control) | 64 ± 3.2 |
| Toremifene | 31 ± 1.45 |
| This compound | 29 ± 12.55 |
| Toremifene + this compound | 44.8 ± 2.24 |
Mean uterine weights in ovariectomized SCID mice inoculated with aromatase-transfected human breast cancer cells. nih.gov
This compound with Selective Estrogen Receptor Modulators (SERMs)
Preclinical studies have investigated the effects of combining this compound with Selective Estrogen Receptor Modulators (SERMs), such as toremifene, in hormone-dependent breast cancer models. One study utilized an intratumoral aromatase xenograft model in ovariectomized female SCID mice, which mimics the postmenopausal hormone-dependent breast cancer setting. nih.govnih.gov In vitro experiments using human estrogen receptor (ER) positive breast cancer cells (Ac-1) stably transfected with aromatase demonstrated that this compound inhibited cell growth in a dose-dependent manner, with an IC50 value of 60.4 ± 17.2 μM. nih.govnih.gov Toremifene also inhibited the growth of Ac-1 cells in vitro, with an IC50 of 1 ± 0.3 μM, while tamoxifen had an IC50 of 1.8 ± 1.3 μM. nih.govnih.gov The combination of toremifene and this compound resulted in significantly lower cell viability (26.67 ± 1.57%) compared to either drug alone (this compound 1 μM: 99.55 ± 2.32% viability; Toremifene 1 μM: 53.43 ± 1.86% viability) or the control (p<0.001). nih.gov
| Treatment Group (In Vitro) | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 (Reference) |
| Tamoxifen | 1.8 ± 1.3 (IC50) | - |
| Toremifene | 1 ± 0.3 (IC50) | - |
| This compound | 60.4 ± 17.2 (IC50) | - |
| This compound | 1 | 99.55 ± 2.32 |
| Toremifene | 1 | 53.43 ± 1.86 |
| Toremifene + this compound | 1 + 1 | 26.67 ± 1.57 |
Evaluation of Antitumor Efficacy in this compound Combination Preclinical Studies
Preclinical studies have evaluated the antitumor efficacy of this compound in combination with SERMs using in vivo models. In the intratumoral aromatase xenograft model described above, ovariectomized female SCID mice bearing Ac-1 tumors were treated with this compound, toremifene, tamoxifen, or a combination of toremifene and this compound. nih.govnih.gov All treatments resulted in significantly lower mean tumor weights compared to the control group (p<0.001). nih.gov Toremifene alone led to significantly lower mean tumor weight than this compound alone. nih.gov However, there was no significant difference in mean tumor weights between the group treated with the combination of toremifene plus this compound and the group treated with toremifene alone (p=0.996). nih.gov This suggests that while the combination showed synergistic inhibition of cell proliferation in vitro, it may not provide additional antitumor benefit over toremifene alone in this specific in vivo model. nih.gov
| Treatment Group (In Vivo) | Mean Tumor Weight (mg) |
|---|---|
| Control | > 355.14 ± 17.76 (Sacrificed earlier) |
| This compound | 355.14 ± 17.76 |
| Toremifene | 74.83 ± 3.04 |
| Toremifene + this compound | 59.5 ± 2.98 |
| Tamoxifen | - (As effective as Toremifene or Toremifene + this compound) nih.govnih.gov |
Preclinical Assessment of this compound's Anti-inflammatory Effects
Preclinical investigations have explored the potential anti-inflammatory effects of this compound. One study involving whole-cell fungal-mediated transformation of metenolone acetate (B1210297) identified this compound as a major product. nih.gov In this study, this compound demonstrated a good inhibition of TNF-α production, showing 71.0 ± 7.2% inhibition. nih.gov This suggests a potential role for this compound in modulating inflammatory responses by reducing the production of pro-inflammatory cytokines like TNF-α. nih.gov
| Compound | Inhibition of TNF-α Production (%) |
|---|---|
| Metenolone Acetate | 62.5 ± 4.4 |
| This compound | 71.0 ± 7.2 |
Clinical Research Studies of Atamestane
Early Phase Clinical Investigations of Atamestane
Early phase clinical investigations of this compound evaluated its pharmacological action and effects in humans, including male volunteers and patients with benign prostatic hyperplasia (BPH) nih.govnih.gov. These studies indicated that this compound induces a dose-dependent reduction in serum estrogen concentrations nih.gov. In normal men, a low dose of 0.4 mg/kg of this compound was shown to decrease serum estradiol (B170435) levels by approximately 50%, while a dosage of 1 mg/kg resulted in a decrease of 53–68% tandfonline.com. In BPH patients, a dosage of 10 mg/kg day-1 decreased plasma estradiol by 65% and estrone (B1671321) by 70–80% tandfonline.com. These early studies suggested that this compound is a selective and highly effective steroidal aromatase inhibitor nih.govnih.gov.
Phase II Clinical Research for this compound
Phase II clinical research for this compound included studies in both benign prostatic hyperplasia and breast cancer.
Benign Prostatic Hyperplasia (BPH) Clinical Research with this compound
Clinical research investigated the potential of this compound as a treatment for benign prostatic hyperplasia, a condition influenced by hormonal balance nih.govnih.govtandfonline.com.
Studies in patients with BPH demonstrated that this compound significantly reduced serum concentrations of estradiol and estrone tandfonline.comnih.gov. For instance, a double-blind, placebo-controlled study involving 292 BPH patients treated with either 100 mg or 300 mg of this compound daily for 48 weeks showed a significant reduction in serum estradiol and estrone levels with both doses tandfonline.comnih.gov. Another double-blind study with 160 BPH patients treated with 400 mg of this compound daily for 48 weeks reported a decrease in mean estradiol levels by approximately 40% and estrone by 60% nih.govauajournals.org.
Despite the observed reduction in estrogen levels, these studies did not consistently demonstrate a significant improvement in the clinical symptoms of BPH compared to placebo tandfonline.comnih.govoup.com. An open multicenter study noted some reduction in symptoms like daytime voiding frequency, nocturia, peak flow, residual urine, and prostatic volume, but these changes did not reach statistical significance tandfonline.com. The double-blind placebo-controlled study with 292 patients found that while clinical symptoms improved in all treatment groups (including placebo), the effect of active treatment with this compound did not exceed that of placebo after 48 weeks nih.gov. Similarly, the study with 160 patients found no difference in clinical parameters between the this compound and placebo groups nih.govauajournals.org.
Clinical research in BPH patients treated with this compound also examined the effects on androgen concentrations. Studies indicated that while this compound effectively reduced estrogen levels, it led to a counter-regulatory increase in peripheral androgen concentrations tandfonline.comnih.govnih.gov. The double-blind study with 292 patients showed a slight, dose-dependent increase in peripheral androgen concentration nih.gov. The study with 160 patients reported that the testosterone (B1683101) concentration increased by more than 40%, and dihydrotestosterone (B1667394) increased by 30% nih.govauajournals.org. This increase in androgen levels was suggested as a possible explanation for the lack of significant clinical improvement in BPH symptoms, potentially counterbalancing the positive effects of estrogen reduction tandfonline.comnih.govauajournals.org.
Evaluation of Estrogen Reduction and Clinical Outcomes in BPH
Phase III Clinical Research for this compound in Advanced Breast Cancer
This compound advanced to Phase III clinical research for the treatment of advanced breast cancer in postmenopausal women with receptor-positive disease ascopubs.orgonclive.comnih.govascopubs.org. A multinational, randomized, double-blind, controlled Phase III trial compared the combination of this compound plus toremifene (B109984) with letrozole (B1683767) alone ascopubs.orgonclive.comnih.govascopubs.org. The study aimed to assess whether the combination of a steroidal aromatase inhibitor (this compound) and a selective estrogen receptor modulator (toremifene) could improve upon the time to disease progression achieved with letrozole ascopubs.orgnih.govascopubs.org.
The results of this Phase III study indicated that the median time to progression was identical in both treatment arms, at 11.2 months ascopubs.orgnih.govascopubs.org. The hazard ratio for TTP (Letrozole/Atamestane + Toremifene) was 1.00 (95% CI, 0.92 to 1.08), indicating no statistically significant difference between the two groups ascopubs.orgnih.govascopubs.org. Median time to treatment failure was similar, with 9.24 months for the this compound plus toremifene arm and 10.44 months for the letrozole arm nih.gov. The objective response rate was 30% in the this compound plus toremifene group and 36% in the letrozole group ascopubs.orgnih.govascopubs.org.
Here is a summary of key efficacy outcomes from the Phase III trial:
| Endpoint | This compound + Toremifene | Letrozole | Hazard Ratio (95% CI) | P-value |
| Median Time to Progression (months) | 11.2 | 11.2 | 1.00 (0.92–1.08) | < 0.92 |
| Median Time to Treatment Failure (months) | 9.24 | 10.44 | 0.99 (0.92–1.06) | - |
| Objective Response Rate (%) | 30 | 36 | - | < 0.1 |
| Overall Survival (Hazard Ratio) | - | - | 0.98 (0.87–1.11) | - |
Comparison of this compound Combinations with Standard Therapies
This compound and Toremifene Combination Research
A multinational, randomized, double-blind, double-dummy phase III clinical trial investigated the combination of this compound and toremifene against letrozole in postmenopausal women with receptor-positive advanced breast cancer onclive.comresearchgate.netascopubs.orgnih.govascopubs.org. The rationale behind combining this compound, a steroidal aromatase inhibitor, with toremifene, a selective estrogen receptor modulator (SERM), was to achieve a more complete estrogen blockade researchgate.netascopubs.orgmedpath.comveeva.com. This study included 865 patients, with 434 assigned to the this compound (500 mg/day) plus toremifene (60 mg/day) arm and 431 to the letrozole (2.5 mg/day) arm researchgate.netascopubs.orgnih.govascopubs.org.
Comparative Efficacy Research with Letrozole
The phase III trial comparing this compound plus toremifene to letrozole aimed to determine if the combination therapy could improve upon the time to disease progression achieved with letrozole alone researchgate.netascopubs.orgveeva.com. The study found that the median time to progression (TTP) was identical in both treatment arms, measuring 11.2 months onclive.comresearchgate.netascopubs.orgnih.govascopubs.org. The hazard ratio for TTP (letrozole/Atamestane + toremifene) was 1.00, with a 95% confidence interval of 0.92 to 1.08 researchgate.netascopubs.orgnih.govascopubs.org. This indicated that the combination of this compound and toremifene was equally effective as letrozole as a first-line therapy for advanced breast cancer in terms of TTP researchgate.netascopubs.orgnih.govascopubs.org.
Research on Time to Progression (TTP) and Overall Survival in this compound Trials
A phase II study involving 120 women with advanced breast cancer who had progressed on tamoxifen (B1202) reported a TTP of 7 months with this compound monotherapy ascopubs.org.
The following table summarizes key time-to-event data from the phase III trial:
| Endpoint | This compound + Toremifene | Letrozole | Hazard Ratio (LET/ATA+TOR) (95% CI) | P-value |
| Time to Progression | 11.2 months | 11.2 months | 1.00 (0.92–1.08) | < 0.92 |
| Time to Treatment Failure | 9.24 months | 10.44 months | 0.99 (0.92–1.06) | < 0.70 |
| Overall Survival | Not reached (Median) | Not reached (Median) | 0.98 (0.87–1.11) | Not specified |
Note: This table is intended to be interactive.
Objective Response Rates in this compound Clinical Trials
Objective response rate (ORR) was another secondary objective in the phase III trial comparing this compound plus toremifene to letrozole researchgate.netascopubs.orgnih.govascopubs.org. In this study, objective response occurred in 30% of patients receiving this compound plus toremifene and in 36% of patients receiving letrozole onclive.comresearchgate.netascopubs.orgnih.govascopubs.org. The difference in ORR between the two groups was not statistically significant (P < 0.1) researchgate.netascopubs.orgnih.govascopubs.org.
Investigational Use of this compound in Other Neoplasms and Hormone-Dependent Conditions
This compound has been studied in clinical trials for conditions beyond advanced breast cancer. It has been investigated in trials studying the treatment of breast cancer, breast neoplasms, and hormone-dependent neoplasms medpath.comveeva.comnih.govmedpath.com. This compound is listed as having 2 investigational indications nih.gov.
Research has also explored the potential role of aromatase inhibitors like this compound in other hormone-dependent conditions, such as benign prostatic hyperplasia jci.org.
Research on this compound in Frailty and Age-Related Hormonal Decline
Research has explored the potential of this compound in addressing age-related hormonal decline and frailty in elderly men. A double-blind, randomized, controlled trial investigated the effects of this compound, dehydroepiandrosterone (B1670201) (DHEA), and their combination on physical frailty in 100 independently living men aged 70 years and over with low scores on strength tests oup.comnih.govresearchgate.netoup.comdntb.gov.ua. The study hypothesized that hormone replacement might improve frailty by increasing lean body mass and muscle strength, decreasing fat mass, and improving subjective quality of life oup.comnih.govresearchgate.netoup.com.
Participants were randomized to receive this compound (100 mg/d) and placebo, DHEA (50 mg/d) and placebo, a combination of this compound (100 mg/d) and DHEA (50 mg/d), or two placebo tablets for 36 weeks oup.comnih.govresearchgate.netoup.com. Physical frailty was assessed using a specific test battery including isometric grip strength, leg extensor power, and physical performance oup.comnih.govresearchgate.netoup.com.
The results of this trial indicated no significant differences between the treatment arms (this compound, DHEA, or combination) and the placebo group in any of the outcome measurements related to physical frailty, muscle strength, and functional performance after the intervention oup.comnih.govresearchgate.netoup.com. The study concluded that the results did not support the hypothesis that hormone replacement with DHEA and/or this compound might improve the course of frailty oup.comnih.govresearchgate.netoup.com. Treatment with this compound 100 mg once daily did result in a 40% increase in total testosterone levels after 36 weeks in this study researchgate.net.
Effects on Testosterone Levels in Elderly Men
Studies have investigated the impact of this compound on hormone levels in elderly men. An alternative strategy to increase endogenous testosterone secretion is the use of an aromatase inhibitor like this compound, which has been shown to result in a 30–50% increase in testosterone levels in elderly men. oup.com One study reported that treatment with this compound at a dose of 100 mg once daily led to a 40% increase in total testosterone levels after 36 weeks. researchgate.netnih.gov
Impact on Physical Frailty Markers
The potential of this compound to improve physical frailty markers in elderly men has been examined in clinical trials. Frailty is an age-related state characterized by reduced physiological reserves, often associated with decreased muscle strength, impaired mobility, and poor endurance. oup.comnih.gov Research has suggested that the age-related decline in androgens might contribute to the development of frailty. oup.com
A double-blind, randomized, controlled trial, known as the Zoetermeer Study, investigated the effects of daily oral this compound (100 mg/day) and/or dehydroepiandrosterone (DHEA) in independently living men aged 70 and over with low scores on strength tests. oup.comoup.comisrctn.com The study included 100 participants, with 83 completing the 36-week intervention. oup.comoup.com Physical frailty was assessed using a battery of tests including isometric grip strength, leg extensor power, and physical performance. oup.comoup.com
Despite the observed increase in testosterone levels with this compound treatment, the study found no differences in any of the physical frailty outcome measurements between the treatment arms (this compound alone, DHEA alone, combined this compound and DHEA) and the placebo group after the intervention. oup.comoup.com These results did not support the hypothesis that hormone replacement with DHEA and/or this compound would improve the course of frailty. oup.comoup.com Similarly, another study reported a comparable increase in testosterone levels with anastrozole (B1683761) in elderly men with borderline low testosterone, also without effects on body composition and strength. nih.gov
Table 1: Effects of this compound on Hormonal Parameters in Elderly Men
| Parameter | Change with this compound (100 mg/d, 36 weeks) | Source |
| Total Testosterone | +40% | researchgate.netnih.gov |
Table 2: Impact of this compound on Physical Frailty Markers (Zoetermeer Study)
| Outcome Measurement | Difference vs. Placebo (after 36 weeks) | Source |
| Isometric Grip Strength | No significant difference | oup.comoup.com |
| Leg Extensor Power | No significant difference | oup.comoup.com |
| Physical Performance | No significant difference | oup.comoup.com |
Discontinuation of Clinical Development for this compound
Clinical development of this compound was discontinued (B1498344). researchgate.netncats.io
Analysis of Efficacy Data Leading to Discontinuation
This compound had reached Phase III clinical trials for the treatment of breast cancer and Phase II for benign prostatic hyperplasia. ncats.ionih.gov However, it was discontinued from development after an 865-patient trial in breast cancer showed no improvement in efficacy over letrozole. ncats.io
A multinational randomized, double-blind, double-dummy Phase III clinical trial compared this compound (500 mg/day) combined with toremifene (60 mg/day) against letrozole (2.5 mg/day) in postmenopausal women with estrogen and/or progesterone (B1679170) receptor-positive advanced breast cancer. researchgate.net The primary endpoint was time to progression (TTP). researchgate.net The study randomized 865 patients (434 to the this compound + toremifene arm and 431 to the letrozole arm). researchgate.net The median TTP was identical in both arms at 11.2 months. researchgate.net The objective response rate was 30% in the this compound + toremifene arm and 36% in the letrozole arm, a difference that was not statistically significant. researchgate.net The results of this trial did not support the use of the combination of this compound and toremifene in preference to letrozole.
In the context of benign prostatic hyperplasia, a double-blind study involving 160 patients randomized to receive either placebo or this compound (400 mg daily for 48 weeks) showed no difference in clinical parameters between the two groups. nih.gov While this compound decreased mean estradiol and estrone levels and increased testosterone and dihydrotestosterone concentrations, the counter-regulatory increase in androgens may have counterbalanced any positive effect of estrogen decrease on intraprostatic homeostasis. nih.gov
Comparison with Established Aromatase Inhibitors
This compound is described as a potent, specific steroidal irreversible inactivator of aromatase, considered comparable in efficacy to other third-generation aromatase inhibitors in clinical use, such as letrozole, anastrozole, and exemestane (B1683764). However, the Phase III trial in advanced breast cancer demonstrated that the combination of this compound and toremifene did not improve time to progression compared to letrozole alone. researchgate.net
In initial laboratory studies comparing the inhibitory potency of several steroidal aromatase inhibitors, this compound showed a lower IC50 value (20.3 nM) compared to exemestane (42.5 nM) and formestane (B1683765) (43.7 nM), suggesting higher initial potency in coincubation studies with the substrate. caldic.com However, in preincubation studies with the enzyme, which assess time-dependent inhibition, this compound was the slowest inactivator with a half-life (t1/2) of 45.3 min, compared to formestane (2.1 min) and exemestane (13.9 min). caldic.com this compound and plomestane (B1678897) demonstrated high affinity for the enzyme, with Ki values of 2.0 nM and 0.7 nM, respectively, compared to exemestane (26.0 nM) and formestane (29.0 nM). caldic.com
Unlike the steroidal aromatase inhibitor exemestane, which has a potent androgenic metabolite, the metabolites of this compound are nonandrogenic and only weak aromatase inhibitors.
Table 3: Comparison of this compound (ATA) + Toremifene (TOR) vs. Letrozole (LET) in Advanced Breast Cancer
| Endpoint | ATA + TOR (N=434) | LET (N=431) | Hazard Ratio (LET/ATA+TOR) (95% CI) | p-value | Source |
| Median Time to Progression (months) | 11.2 | 11.2 | 1.00 (0.92–1.08) | <0.92 | researchgate.net |
| Objective Response Rate (%) | 30 | 36 | - | <0.1 | researchgate.net |
Table 4: In Vitro Comparison of Steroidal Aromatase Inhibitors
Pharmacokinetics and Pharmacodynamics Research of Atamestane
Pharmacokinetic Profiles of Atamestane
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and eliminated by the body. Research into this compound has explored these processes.
Absorption and Distribution Research of this compound
While specific detailed data on the absorption rate, bioavailability, and volume of distribution of this compound is not extensively detailed in the immediately available search results, pharmacokinetic studies generally investigate how a drug moves from its administration site into the bloodstream (absorption) and subsequently throughout the body's tissues and organs (distribution). youtube.commhmedical.com Some studies involving this compound have utilized oral or intramuscular administration routes. nih.gov
Elimination Pathways of this compound
The elimination of this compound primarily occurs through metabolism. Studies have shown that this compound is rapidly and extensively metabolized across different species, including rats, cynomolgus monkeys, and humans. nih.gov Two main metabolic pathways have been identified. One pathway involves the action of 17 beta-hydroxysteroid dehydrogenase. The second pathway includes hydroxylation of the 1-methyl group, followed by the action of 5 beta-reductase, and subsequent hydroxylation at position C-6. nih.gov Metabolites of this compound have been detected in plasma, urine, and bile (in rats). nih.gov While this compound undergoes significant metabolism, some of its identified metabolites have been found to retain pharmacological activity, although their potency is less marked than the parent compound. nih.gov
Pharmacodynamic Effects of this compound
Pharmacodynamics focuses on the effects of a drug on the body. This compound functions as a steroidal aromatase inhibitor, blocking the production of estrogen. wikipedia.orgpharmakb.com Its inhibition of aromatase is characterized as selective, competitive, and irreversible. wikipedia.orgpharmakb.com
Estrogen Suppression in Plasma and Tissues by this compound
Research has demonstrated that this compound effectively suppresses estrogen levels in plasma. In studies involving men with benign prostatic hyperplasia (BPH), treatment with this compound led to significant reductions in serum estrogen concentrations. nih.govnih.gov Specifically, studies reported a decrease in mean estradiol (B170435) levels by approximately 40% and estrone (B1671321) levels by 60%. nih.gov These reductions in serum estradiol and estrone were observed with daily doses of both 100 mg and 300 mg of this compound. nih.gov
Table 1: Impact of this compound on Serum Estrogen Levels in Men with BPH
| Hormone | Approximate Reduction in Serum Concentration | Source |
| Estradiol | 40% | nih.gov |
| Estrone | 60% | nih.gov |
Impact on Androgen Concentrations by this compound
Table 2: Impact of this compound on Serum Androgen Levels in Men with BPH
| Hormone | Approximate Increase in Serum Concentration | Source |
| Testosterone (B1683101) | > 40% | nih.gov |
| Dihydrotestosterone (B1667394) | 30% | nih.gov |
Effects on Pituitary-Hypothalamic Axis Counterregulation by this compound
This compound has been shown to inhibit estrogen-related negative feedback on the pituitary-hypothalamic axis. nih.govmedchemexpress.com The extent and consequences of this induced counterregulation exhibit significant sex- and species-specific differences. nih.govmedchemexpress.com
Pharmacokinetic and Pharmacodynamic Interactions of this compound with Concomitant Medications
Studies have investigated potential interactions between this compound and other medications, particularly selective estrogen receptor modulators (SERMs). aacrjournals.orgresearchgate.net
Interactions with Selective Estrogen Receptor Modulators (SERMs)
Research suggests that coadministration of SERMs with steroidal aromatase inhibitors like this compound may not significantly affect the pharmacokinetics or pharmacodynamics of the steroidal aromatase inhibitor. aacrjournals.orgresearchgate.net
This compound and Toremifene (B109984) Pharmacokinetic/Pharmacodynamic Interactions
A German pharmacokinetic study involving 12 healthy postmenopausal women evaluated the interaction between this compound and Toremifene. This study found no significant effect of Toremifene on the mean area under the curve (AUC) or maximum concentration (Cmax) of this compound. aacrjournals.orgresearchgate.net Similarly, the steroidal aromatase inhibitor did not appear to alter the pharmacokinetics of the SERM. aacrjournals.org A phase III study comparing this compound plus Toremifene versus Letrozole (B1683767) in advanced breast cancer also noted no significant change in plasma levels of either this compound or Toremifene when given in combination. researchgate.net
This compound and Tamoxifen (B1202) Pharmacokinetic/Pharmacodynamic Interactions
While direct studies specifically on this compound and Tamoxifen interactions were not prominently found in the search results, related research on the interaction between the steroidal aromatase inhibitor Exemestane (B1683764) and Tamoxifen provides some context. A pilot study found that coadministration of Tamoxifen did not significantly affect the pharmacokinetics or pharmacodynamics of Exemestane in postmenopausal women with metastatic breast cancer. aacrjournals.orgnih.gov Plasma concentrations of Exemestane and suppression of plasma estrogen concentrations (estradiol, estrone, and estrone sulfate) remained largely unchanged when Tamoxifen was added. aacrjournals.orgnih.gov Studies also indicated that the steroidal aromatase inhibitor did not affect the pharmacokinetics of Tamoxifen or its metabolites. aacrjournals.org This body of evidence suggests that the type of aromatase inhibitor (steroidal vs. nonsteroidal) may influence the interaction with SERMs, affecting the AI's pharmacokinetics but not the SERM's. aacrjournals.org
Dose-Response Relationships in this compound Pharmacodynamic Studies
In vivo studies, such as those using Ac-1 xenografts in mice, have demonstrated dose-dependent reductions in tumor weights with this compound treatment. nih.gov Dose-response studies were conducted to determine effective doses for further investigation. nih.gov The concept of dose-response relationships in pharmacodynamics involves examining how the effect of a drug changes with increasing concentrations or doses, typically represented by dose-response curves that illustrate parameters like efficacy (Emax) and potency (EC50 or ED50). mhmedical.commsdmanuals.comslideshare.netpharmacologyeducation.org
In Vitro to In Vivo Correlation in this compound Pharmacokinetic/Pharmacodynamic Research
Research has included both in vitro and in vivo studies to understand the effects of this compound. For example, in vitro studies using Ac-1 cells examined the growth inhibitory effects of this compound, showing dose-dependent inhibition. nih.gov These in vitro findings complement in vivo studies that evaluate the effects of this compound on tumor growth in animal models. nih.gov Bridging the understanding between in vitro and in vivo results is a crucial aspect of pharmacokinetic and pharmacodynamic research, helping to translate findings from laboratory settings to living organisms. msdmanuals.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 57050 |
| Toremifene | 3005573 |
| Tamoxifen | 2733526 |
| Exemestane | 443931 |
| Letrozole | 3909 |
| Raloxifene | 5035 |
| Androstenedione (B190577) | 6007 |
Data Tables
Based on the available search results, detailed quantitative data suitable for comprehensive interactive tables across all sections is limited. However, the following markdown table summarizes the pharmacokinetic interaction findings between this compound and Toremifene:
| Study Location | Subjects | This compound Effect on Toremifene PK | Toremifene Effect on this compound PK (AUC, Cmax) | Citation |
| Germany | 12 healthy postmenopausal women | No significant change | No significant effect | aacrjournals.orgresearchgate.net |
Metabolism and Metabolite Research of Atamestane
Metabolic Pathways of Atamestane
The metabolism of this compound primarily proceeds through two main routes. nih.gov One pathway involves the action of 17 beta-hydroxysteroid dehydrogenase, while the other includes hydroxylation of the 1-methyl group, followed by the involvement of 5 beta-reductase and subsequent hydroxylation at the C-6 position. nih.gov
Role of 17 Beta-Hydroxysteroid Dehydrogenase in this compound Metabolism
17 beta-Hydroxysteroid dehydrogenases (17β-HSDs) are a group of enzymes crucial for steroid metabolism, catalyzing the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org These enzymes regulate the availability of active steroid hormones by catalyzing reduction or oxidation reactions at the 17-beta position. bioscientifica.com In the context of this compound metabolism, 17β-HSD activity represents one of the principal metabolic routes. nih.gov While 17β-HSDs are known to act on various steroids, including the interconversion of androstenedione (B190577) and testosterone (B1683101) or estrone (B1671321) and estradiol (B170435), their specific role in the transformation of this compound involves modifying the steroid structure at the 17-beta position. wikipedia.org
Hydroxylation of the 1-Methyl Group in this compound Metabolism
Hydroxylation of the 1-methyl group is a key step in one of the primary metabolic pathways of this compound. nih.gov This process involves the addition of a hydroxyl group to the methyl substituent located at position 1 of the this compound structure. Such hydroxylation reactions on carbon centers are common in drug metabolism and are often catalyzed by cytochrome P450 enzymes. ias.ac.in Following this hydroxylation, subsequent metabolic steps involving 5 beta-reductase and further hydroxylation at C-6 occur in this pathway. nih.gov
5 Beta-Reductase Activity in this compound Metabolism
5 beta-reductase, also known as 3-oxo-5 beta-steroid delta 4-dehydrogenase, is an enzyme involved in steroid metabolism. nih.gov It catalyzes the reduction of a double bond at the 4-5 position in steroids, resulting in a 5β configuration. nih.govwikipedia.org In the metabolic pathway of this compound that is initiated by 1-methyl hydroxylation, 5 beta-reductase activity follows the hydroxylation step. nih.gov This enzyme's action contributes to the structural modification of the this compound metabolite, influencing its further transformations and eventual elimination. nih.gov
Hydroxylation at C-6 Position in this compound Metabolism
Hydroxylation at the C-6 position is another significant metabolic reaction observed in one of the main pathways of this compound metabolism. nih.gov This hydroxylation occurs subsequent to the 1-methyl hydroxylation and 5 beta-reductase activity. nih.gov The addition of a hydroxyl group at the C-6 position further modifies the steroidal structure of the this compound metabolite. nih.gov Hydroxylation at various positions on steroid molecules is a common metabolic transformation mediated by enzymes such as cytochrome P450 monooxygenases. beilstein-journals.orgmdpi.com
Identification and Characterization of this compound Metabolites
The identification and characterization of this compound metabolites have been undertaken to understand its biotransformation and disposition in the body. nih.gov Major metabolites observed in humans have been isolated and identified through various analytical techniques. nih.gov Some of the identified metabolites have been reported to retain some pharmacological activity, although generally less potent than the parent compound. nih.gov
Analytical Methodologies for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including steroid metabolites. nih.govdshs-koeln.dethermofisher.com For GC/MS analysis, metabolites often require chemical derivatization to increase their volatility and thermal stability. thermofisher.com This typically involves steps such as methoximation of carbonyl groups and silylation of polar functional groups like hydroxyl, carboxyl, and amine groups. thermofisher.com GC/MS provides high chromatographic separation power and reproducible retention times. thermofisher.com Crucially, Electron Ionization (EI) in GC/MS generates characteristic and reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST, Wiley) for compound identification. thermofisher.com GC/MS has been employed in the identification of this compound metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural elucidation of organic compounds, including complex molecules like steroid metabolites. nih.govpatsnap.comnih.govnih.govyoutube.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized in metabolite research. While 1D 1H NMR can identify some simple metabolites, 2D NMR approaches are often necessary for metabolites present at lower concentrations or those with more complex structures due to signal overlap in 1D spectra. nih.govresearchgate.net Techniques like 2D 1H chemical shift correlated spectroscopy (COSY) provide crucial information about coupled protons, aiding in the determination of metabolite structures. nih.gov NMR analysis has been instrumental in the structural determination of this compound metabolites. nih.govpatsnap.comnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used for separating, identifying, and quantifying components in a mixture. Preparative HPLC has been specifically used to isolate major this compound metabolites from biological samples, such as urine pools from treated monkeys, before their identification by techniques like GC/MS and NMR. nih.gov HPLC offers advantages in separating less volatile or thermally labile compounds compared to GC. dshs-koeln.de
Pharmacological Activity of this compound Metabolites
Research has indicated that some metabolites of this compound retain pharmacological activity, although often less potent than the parent compound. nih.gov
Aromatase Inhibitory Activity of this compound Metabolites
This compound is known for its activity as a selective, competitive, and irreversible aromatase inhibitor, blocking the conversion of androgens to estrogens. wikipedia.orgpharmakb.comnih.gov Studies have investigated whether its metabolites also exhibit aromatase inhibitory activity. While some metabolites have been identified as having pharmacological activity, this activity is generally less marked than that of this compound itself. nih.gov The extent of aromatase inhibitory activity among specific this compound metabolites varies and is a subject of ongoing research.
Other Biological Activities of this compound Metabolites
Beyond aromatase inhibition, some this compound metabolites have demonstrated other biological activities. nih.govnih.gov
Anti-TNF-alpha Production by this compound Metabolites
Certain this compound metabolites have shown activity in inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α). patsnap.comnih.gov TNF-α is a cytokine involved in inflammatory processes. mdpi.comfrontiersin.org Research involving fungal-mediated transformations of related compounds, which can produce metabolites also found in mammalian systems, has identified specific metabolites with potent activity against TNF-α production. For instance, one metabolite significantly inhibited TNF-α production compared to the substrate. patsnap.comnih.gov Other metabolites also demonstrated good inhibitory effects on TNF-α production. patsnap.comnih.gov This suggests a potential role for this compound metabolites in modulating inflammatory responses.
Species-Specific Differences in this compound Metabolism
Studies on the metabolism of this compound in rats, cynomolgus monkeys, and humans have revealed both similarities and species-specific differences in metabolite patterns. nih.gov While the principal metabolic routes are conserved, variations in the extent and consequences of metabolic transformations, particularly concerning the counter-regulation of the pituitary-hypothalamic axis, have been observed across species. nih.govnih.gov These differences underscore the importance of considering species when studying this compound metabolism and its effects.
Biocatalytic Transformation of this compound
Biocatalytic transformation methods have been employed to synthesize this compound and its derivatives, as well as to study the metabolic fate of related compounds. For example, this compound has been synthesized through Fusarium lini-mediated transformation of metenolone acetate (B1210297). nih.govresearchgate.netresearchgate.net This biocatalytic process involves hydroxylation, dehydrogenation, and reduction reactions. nih.govresearchgate.net Studies have also explored the biocatalytic transformation of other steroidal drugs, yielding derivatives with potential pharmacological activities, including aromatase inhibition. researchgate.netjustia.com These findings demonstrate the utility of biocatalysis in generating this compound and its analogs and provide insights into potential metabolic pathways that could occur in biological systems.
Biocatalytic Transformation of this compound Precursors
| Microorganism | Substrate | Product(s) | Reactions Catalyzed | Reference |
| Fusarium lini | Metenolone Acetate | This compound (major product), various hydroxylated, dehydrogenated, and reduced derivatives. | Hydroxylation, Dehydrogenation, Reduction | nih.govresearchgate.netresearchgate.net |
| Fusarium lini | This compound | 14α-hydroxy-1-methylandrosta-1,4-diene-3,17-dione | Hydroxylation | justia.com |
| Glomerella fusarioides | Drostanolone Enanthate | 2-methylandrosta-12β,17β-dihydroxy-1,4-diene-3-one, 2α-methyl-9α,17β-dihydroxy-5α-androstan-3-one | Hydroxylation, Dehydrogenation | justia.com |
| Glomerella fusarioides | Exemestane (B1683764) | 6-methylene-3α,7β,17β-trihydroxy-5β-androstane, 11α,17β-dihydroxy-6-methylene-androsta-1,4-diene-3-one | Hydroxylation, Reduction | justia.com |
Structure Activity Relationships and Design Research of Atamestane
Structural Features Essential for Atamestane's Aromatase Inhibition
The inhibitory activity of steroidal aromatase inhibitors like this compound is closely linked to specific structural features that allow them to interact with the enzyme's active site. A key feature for high affinity is the planarity of the A ring in the steroid structure, such as that found in compounds with a 4-ene or 1,4-diene structure. wikipedia.orgresearchgate.netcore.ac.uk The preferred anellation of the A and B ring junction, specifically the 5α-epimers, also enhances binding affinity. researchgate.net The presence of either apolar or polar substituents at the C-4, C-6, and C-7 carbons can further influence the inhibitor's interaction with the enzyme. researchgate.net While the C-3 carbonyl group is often present in substrates like androstenedione (B190577), research indicates it is not essential for anti-aromatase activity, and compounds lacking this group can still be potent inhibitors, suggesting that a 3,4-double bond or a 3,4-epoxide group can provide the necessary A-ring planarity. core.ac.uk The structure of the D-ring is also considered critical for binding. researchgate.netcore.ac.uk
Synthetic Approaches to this compound and Analogues
Biocatalysis in this compound Synthesis
Biotransformation, utilizing microbial or plant cell cultures, has emerged as a method for synthesizing new analogues of bioactive steroids, including this compound. patsnap.comresearchgate.netresearchgate.net For instance, the biotransformation of this compound with Fusarium lini has yielded a new metabolite, 14α-hydroxy-1-methylandrosta-1,4-diene-3,17-dione. justia.com Biocatalysis can introduce hydroxylations, dehydrogenations, and reductions to the steroid structure. researchgate.netpatsnap.com Studies have shown that certain fungi, like F. lini, can selectively catalyze dehydrogenation reactions. researchgate.netpatsnap.com This approach offers a potential method for creating novel compounds with modified structures and potentially altered anti-aromatase activity. patsnap.comjustia.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Aromatase Inhibitors Including this compound
Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish mathematical models that correlate the structural parameters of compounds with their biological activity, such as aromatase inhibition. These studies aim to identify the critical steric and electronic features of inhibitors that contribute to their potency. researchgate.netsums.ac.ir For aromatase inhibitors, QSAR approaches often utilize 2D and 3D descriptors, pharmacophore models, and molecular docking simulations. researchgate.netsums.ac.irinsilico.eu
QSAR models for aromatase inhibitors, including steroidal types like this compound, have revealed that factors such as hydrophobic contact and, for some non-steroidal inhibitors, nitrogen-heme-iron coordination, are primary determinants of inhibition potency. researchgate.net Studies using SMILES-based descriptors have also been used to build predictive QSAR models for a large set of aromatase inhibitors, providing insights into the structural constituents that influence activity. insilico.eu These models can aid in predicting the inhibitory activity of new compounds and guide the design of more potent inhibitors. sums.ac.irinsilico.eu
Design Principles for Steroidal Aromatase Inhibitors Derived from this compound Research
Research on this compound and other steroidal aromatase inhibitors has contributed to the understanding of design principles for this class of drugs. Steroidal aromatase inhibitors are often designed as analogues of the natural substrate, androstenedione, allowing them to compete for the enzyme's active site. wikipedia.orgcaldic.com The design is often guided by the analysis of the steroid-binding environment within the aromatase enzyme, which has been elucidated through techniques like X-ray crystallography. nih.gov
Key design principles include incorporating structural features that promote planarity in the A and B rings, as this is crucial for interaction with the rigid core of the aromatase active site. researchgate.netcore.ac.uknih.gov Modifications at positions like C-4, C-6, and C-7 are explored to optimize binding affinity and interaction with specific pockets in the active site. researchgate.nettandfonline.com The irreversible inhibition mechanism of type I inhibitors like this compound, which involves metabolic activation by the enzyme to a reactive intermediate that binds covalently, is a significant design consideration. wikipedia.orgcaldic.comaacrjournals.org This mechanism requires the inhibitor to be a substrate analogue that can be processed by the enzyme's catalytic machinery. caldic.com
Affinity and Potency of this compound in Relation to Chemical Structure
This compound has demonstrated high affinity for the aromatase enzyme. aurak.ac.ae Its potency and affinity are directly related to its chemical structure, which allows it to bind competitively to the substrate-binding site of aromatase. pharmakb.comcaldic.com As a mechanism-based inhibitor, this compound requires the catalytic activity of aromatase to be converted into a reactive intermediate that then irreversibly inactivates the enzyme in a time-dependent manner. caldic.comaacrjournals.orgbioscientifica.com
Comparative studies with other steroidal aromatase inhibitors have provided insights into the relative potency and inactivation rates. In initial co-incubation studies with the substrate, this compound showed potent inhibition with an IC50 of 20.3 nM, compared to other inhibitors like exemestane (B1683764) and formestane (B1683765). caldic.com However, in pre-incubation studies evaluating time-dependent inactivation, this compound was found to be a slower inactivator compared to formestane and exemestane, with a half-life (t1/2) of 45.3 min. caldic.com Despite being a slower inactivator, this compound exhibited a high affinity for the enzyme, with a Ki of 2.0 nM. caldic.com
The structural modification at the 1-position with a methyl group and the presence of the 1,4-diene-3,17-dione structure are key features of this compound that contribute to its interaction with the aromatase active site and its irreversible inhibition mechanism.
Comparative Studies of Atamestane with Other Aromatase Inhibitors
Atamestane vs. Other Steroidal Aromatase Inhibitors (e.g., Exemestane (B1683764), Formestane (B1683765), 4-OHA, Plomestane)
Steroidal aromatase inhibitors are structurally related to the natural substrate androstenedione (B190577) and function as mechanism-based inactivators, also known as "suicide inhibitors," by irreversibly binding to the aromatase enzyme wikipedia.orgmims.comnih.govnih.govaacrjournals.org.
Comparative Efficacy in Aromatase Inhibition
This compound is described as a potent and specific steroidal irreversible inactivator of aromatase . While specific comparative efficacy data (e.g., IC50 values) for this compound against a comprehensive panel of other steroidal inhibitors like Exemestane, Formestane (4-OHA), and Plomestane (B1678897) were not extensively detailed in the search results, this compound is noted to be comparable in efficacy to other third-generation aromatase inhibitors in current clinical use . Formestane (4-OHA) was the first selective, type I steroidal aromatase inhibitor nih.gov. Exemestane is also an irreversible, steroidal aromatase inactivator of type I, structurally related to 4-androstenedione wikipedia.orgmims.comnih.gov. Plomestane was also under development as a steroidal, irreversible aromatase inhibitor iiab.mewikipedia.org.
Comparative Inactivation Kinetics
Steroidal aromatase inhibitors like this compound, Exemestane, and Formestane (4-OHA) function through irreversible inactivation of the aromatase enzyme wikipedia.orgwikipedia.orgmims.comnih.govnih.gov. This mechanism involves the inhibitor acting as a false substrate, being processed by the enzyme, and forming a reactive intermediate that binds covalently to the active site, leading to permanent inhibition wikipedia.orgmims.com. Studies have examined the effects of various aromatase inhibitors on aromatase protein levels in cells. Non-steroidal inhibitors like fadrozole (B1662666) and vorozole (B144775) caused time-dependent increases in aromatase protein, suggesting enzyme stabilization. This compound also showed some apparent effect in increasing aromatase protein, though to a lesser extent than non-steroidal inhibitors. In contrast, 4-OHA did not cause any change in aromatase protein levels, suggesting it might induce aromatase degradation aacrjournals.orgbioscientifica.comresearchgate.net.
Comparative Preclinical Efficacy in Tumor Models
Preclinical studies have investigated the efficacy of this compound and other aromatase inhibitors in tumor models. This compound and Plomestane (MDL-18962) were shown to be effective in rats with DMBA-induced mammary tumors nih.gov. 4-OHA and this compound have been shown to reverse estrogen-induced hyperplastic changes in the prostate in studies in cynomolgus monkeys nih.gov.
This compound vs. Non-Steroidal Aromatase Inhibitors (e.g., Letrozole (B1683767), Anastrozole (B1683761), Fadrozole, Vorozole)
Non-steroidal aromatase inhibitors, such as Letrozole and Anastrozole, are also widely used and have a different mechanism of action compared to steroidal inhibitors aacrjournals.org. Fadrozole and Vorozole are also non-steroidal aromatase inhibitors wikipedia.orgnih.govwikipedia.org.
Differences in Mechanism of Aromatase Inhibition (Irreversible vs. Reversible)
A key difference between this compound (a steroidal inhibitor) and non-steroidal inhibitors like Letrozole and Anastrozole lies in their mechanism of action. This compound is an irreversible aromatase inactivator wikipedia.orgpharmakb.com. It binds permanently to the enzyme, preventing it from converting androgens into estrogen wikipedia.org. Non-steroidal inhibitors, such as Anastrozole and Letrozole, are competitive and selective inhibitors that bind reversibly to the heme group of the aromatase cytochrome P450 enzyme aacrjournals.orgwikipedia.orgwikipedia.orgmims.commims.comnih.gov. This reversible binding inhibits the enzyme's activity wikipedia.orgmims.com. Fadrozole is described as a selective, nonsteroidal aromatase inhibitor wikipedia.orgnih.gov. Vorozole is a triazole based competitive inhibitor of the aromatase enzyme wikipedia.org.
Comparative Clinical Outcomes
Clinical trials have compared this compound, often in combination with other therapies, to non-steroidal aromatase inhibitors like Letrozole. A phase 3 clinical trial compared this compound plus toremifene (B109984) versus Letrozole alone in postmenopausal women with advanced breast cancer. The primary objective was to assess if the combination could improve time to disease progression (TTP) compared to Letrozole. The study found that the median TTP was identical in both arms, at 11.2 months. Objective response rates were 30% for this compound plus toremifene and 36% for Letrozole ascopubs.orgresearchgate.netascopubs.orgnih.gov. This trial indicated that this compound in combination with toremifene was equally effective as Letrozole as a first-line therapy in advanced breast cancer ascopubs.orgascopubs.orgnih.gov.
While this compound was studied in a clinical trial for benign prostatic hypertrophy (BPH), it was found to be without effect in this indication nih.gov.
Data from the phase 3 trial comparing this compound + Toremifene (A+T) and Letrozole (L) in advanced breast cancer:
| Endpoint | This compound + Toremifene (A+T) | Letrozole (L) | Hazard Ratio (L/A+T) (95% CI) | P-value |
| Median Time to Progression (months) | 11.2 | 11.2 | 1.00 (0.92–1.08) | <0.92 |
| Median Time to Treatment Failure (months) | 9.24 | 10.44 | 0.99 (0.92–1.06) | |
| Overall Survival (Hazard Ratio) | 0.98 (0.87–1.11) | |||
| Objective Response Rate | 30% | 36% | <0.1 |
*Data extracted from search results ascopubs.orgascopubs.orgnih.gov.
Impact on Aromatase Protein Levels
Research has explored the impact of this compound on aromatase protein levels in comparison to other aromatase inhibitors. In studies using JEG-3 cells, a human choriocarcinoma cell line, non-steroidal aromatase inhibitors like fadrozole, vorozole, and pentrozole were shown to cause time-dependent increases in aromatase protein levels, reaching approximately fourfold the control value after 24 hours. bioscientifica.com this compound, a steroidal aromatase inhibitor, also resulted in a time-dependent increase in aromatase protein, but to a significantly lesser extent compared to the non-steroidal inhibitors. bioscientifica.comresearchgate.net Another steroidal inhibitor, 4-hydroxyandrostenedione (4-OHA), showed no significant effects on aromatase protein levels in these cells. bioscientifica.comresearchgate.net
Further investigation in JEG-3 cells after forskolin (B1673556) induction of aromatase revealed that while the induced aromatase concentration decreased by about 50% 24 hours after forskolin removal, this compound prevented this reduction. bioscientifica.com In contrast, 4-OHA did not affect this reduction, while the addition of non-steroidal aromatase inhibitors led to significant increases in aromatase protein even without the inducer. bioscientifica.com These findings suggest that the increase in aromatase protein associated with aromatase inhibitors, including this compound to some degree, might be mediated by the stabilization of the enzyme and prevention of protein degradation. bioscientifica.comresearchgate.net Exemestane, another steroidal aromatase inhibitor, has been shown to significantly reduce aromatase protein levels by inducing its degradation, a mechanism different from that observed with this compound, anastrozole, and letrozole, which tend to stabilize the protein. aacrjournals.orgnih.gov
Head-to-Head Comparisons of this compound in Clinical Trial Settings
A multinational, randomized, double-blind, double-dummy phase 3 clinical trial compared this compound (500 mg per day) combined with toremifene (60 mg per day) against letrozole (2.5 mg per day) in postmenopausal women with estrogen and/or progesterone (B1679170) receptor-positive advanced breast cancer. researchgate.netascopubs.orgascopubs.orgnih.govonclive.com The primary objective was to assess if the combination of this compound and toremifene could improve time to disease progression (TTP) compared to letrozole alone. researchgate.netascopubs.orgascopubs.orgnih.gov
This trial concluded that the TTP for patients receiving this compound plus toremifene was identical to that for patients receiving letrozole, indicating that this combination was comparable in efficacy to letrozole as a first-line therapy in advanced breast cancer. ascopubs.orgascopubs.orgnih.gov Unlike findings in other trials, the addition of an antiestrogen (B12405530) (toremifene) did not decrease the efficacy of the aromatase inhibitor (this compound) in this study. ascopubs.orgascopubs.orgnih.gov
Comparative Effects of this compound on End-Organ Functions
Comparative studies, primarily in ovariectomized (OVX) rats, have investigated the effects of this compound on end-organ functions such as bone and lipid metabolism, in comparison to other endocrine therapies like letrozole, toremifene, and tamoxifen (B1202).
In OVX rats, a model for postmenopausal bone loss, femoral bone mineral density (BMD) decreased significantly after ovariectomy. ascopubs.org Compared to OVX controls, this compound treatment increased femoral BMD by 7.7%. ascopubs.org Toremifene and the combination of toremifene and this compound resulted in larger increases in femoral BMD (15.6% and 17.5%, respectively). ascopubs.org Notably, letrozole treatment in OVX rats resulted in femoral BMD similar to that of OVX controls, indicating it did not prevent bone loss in this model. ascopubs.orgresearchgate.net This suggests that unlike letrozole, this compound significantly prevents bone loss in OVX rats. ascopubs.orgresearchgate.net This bone-sparing effect of this compound in OVX rats was not blocked by the anti-androgen flutamide (B1673489) and appeared to be non-estrogenic. ascopubs.orgresearchgate.net
Regarding lipid profiles, studies in OVX rats showed that toremifene and the combination of toremifene and this compound significantly reduced serum cholesterol and low-density lipoprotein (LDL) levels compared to OVX controls. ascopubs.orgresearchgate.netnih.gov Specifically, toremifene caused a 58.8% reduction in serum cholesterol and an 83.5% reduction in serum LDL, while the combination resulted in 56.5% and 80.2% reductions, respectively. ascopubs.org In contrast, this compound alone had no significant effects on serum cholesterol or LDL levels in OVX rats. ascopubs.orgresearchgate.netnih.gov Letrozole treatment in OVX rats also showed lipid levels similar to those of OVX controls. ascopubs.orgresearchgate.net
In terms of uterine effects in OVX rats, this compound had no stimulatory effect on uterine weight compared to OVX controls, indicating the absence of an intrinsic estrogenic signal. ascopubs.orgresearchgate.netnih.gov Toremifene significantly increased uterine weight, and the combination with this compound did not differ from toremifene alone. ascopubs.orgresearchgate.netnih.gov
Data Tables
| Study Model | Treatment Group | Change in Femoral BMD (vs OVX control) | Change in Serum Cholesterol (vs OVX control) | Change in Serum LDL (vs OVX control) | Change in Uterine Weight (vs OVX control) | Source |
| OVX Rats | OVX Control | -12.9% (vs Intact) | - | - | - | ascopubs.org |
| OVX Rats | This compound | +7.7% | No significant effect | No significant effect | No stimulatory effect | ascopubs.orgnih.gov |
| OVX Rats | Toremifene | +15.6% | -58.8% | -83.5% | +69% | ascopubs.orgnih.gov |
| OVX Rats | This compound + Toremifene | +17.5% | -56.5% | -80.2% | Did not differ from Toremifene alone | ascopubs.orgnih.gov |
| OVX Rats | Letrozole | Similar to OVX control | Similar to OVX control | Similar to OVX control | Similar to OVX control | ascopubs.orgresearchgate.net |
| Clinical Trial Comparison (this compound + Toremifene vs Letrozole) | This compound + Toremifene | Letrozole | Hazard Ratio (LET/ATA+TOR) (95% CI) | P-value | Source |
| Median Time to Progression (months) | 11.2 | 11.2 | 1.00 (0.92–1.08) | < 0.92 | researchgate.netascopubs.orgascopubs.orgnih.gov |
| Median Time to Treatment Failure (months) | 9.24 | 10.44 | 0.99 (0.92–1.06) | 0.70 | ascopubs.orgnih.gov |
| Overall Survival (years) | 2.79 | 3.01 | 0.98 (0.87–1.11) | 0.76 | ascopubs.orgnih.gov |
| Objective Response Rate (%) | 30 | 36 | - | < 0.1 | researchgate.netascopubs.orgascopubs.orgnih.gov |
| Clinical Benefit Rate (%) | 52 | 54 | 1.08 (0.83–1.41) | 0.56 | ascopubs.org |
Resistance Mechanisms and Future Research Directions for Atamestane
Mechanisms of Resistance to Aromatase Inhibitors and Potential Relevance to Atamestane
Resistance to aromatase inhibitors is a complex phenomenon involving diverse mechanisms. nih.gov These can include inherent tumor insensitivity to estrogen, ineffective inhibition of aromatase, alternative sources of estrogenic hormones, activation of non-endocrine signaling pathways, enhanced cell survival, and the selection of hormone-insensitive cellular clones during treatment. nih.gov
Ineffective aromatase inhibition can occur due to factors such as poor drug potency, adverse pharmacokinetics, compensatory endocrine loops, and altered aromatase phenotype. nih.gov While third-generation AIs are potent and can often suppress circulating estrogens to undetectable levels, ineffective suppression is still a possible cause of resistance in some cases. nih.gov High levels of aromatase may prevent effective blockade by inhibitors. nih.gov
Activation of growth factor receptor pathways is a hallmark of acquired AI resistance. tandfonline.com These pathways, such as the PI3K/Akt/mTOR pathway and the MAPK pathway, can activate estrogen receptor (ER) signaling even in the absence of its ligand. tandfonline.comaacr.org Mutations in genes like PIK3CA and ESR1 have also been implicated in endocrine resistance. aacr.orgbioscientifica.com ESR1 mutations have been proposed as a mechanism of AI resistance, particularly in metastatic settings after AI treatment. bioscientifica.com
Other mechanisms contributing to resistance include the loss of ER expression, amplification and upregulation of co-activators, and alterations in co-repressors. aacr.orgmeddocsonline.org Resistance can be broadly categorized into acquired and innate resistance, with distinct underlying mechanisms that may require different therapeutic strategies. tandfonline.com
Although this compound is a steroidal irreversible inhibitor, similar to exemestane (B1683764), the general mechanisms of AI resistance are likely relevant. wikipedia.orgcaldic.com Tumors could potentially develop resistance to this compound through mechanisms that bypass the need for aromatase-produced estrogen or through alterations downstream of estrogen signaling.
Strategies to Overcome Aromatase Inhibitor Resistance in the Context of this compound
Strategies to overcome AI resistance often focus on targeting the identified resistance mechanisms. Given the role of growth factor receptor pathways in acquired resistance, targeting these pathways at the receptor level or their downstream signaling cascades is a key approach. tandfonline.com mTOR inhibitors, such as everolimus, in combination with exemestane have shown promise in overcoming acquired resistance to non-steroidal AIs. tandfonline.comaacr.org PI3K/AKT inhibition combined with endocrine drugs is also being explored as a strategy for ER-positive breast cancer treatment. researchgate.net
For innate resistance, combinations of fulvestrant (B1683766) (a selective estrogen receptor degrader) and AIs are being investigated. tandfonline.com CDK4/6 inhibitors are another class of agents being studied in combination with AIs to improve outcomes and potentially overcome resistance. tandfonline.comaacr.org
While this compound is not currently in clinical development for breast cancer, research into overcoming AI resistance could inform potential future strategies if similar steroidal irreversible inhibitors are pursued. Strategies effective against other steroidal AIs like exemestane, such as combination with everolimus, might warrant investigation in the context of this compound or its analogs. tandfonline.com
Potential for Combination Therapies to Enhance this compound Efficacy
The concept of combination therapy to enhance the efficacy of endocrine agents, including AIs, has been a significant area of research. Combining AIs with other targeted agents aims to address the diverse mechanisms of resistance and achieve a more comprehensive blockade of tumor growth signals. nih.govkarger.com
Preclinical studies have explored combinations of this compound with antiestrogens like tamoxifen (B1202) and toremifene (B109984). In an intratumoral aromatase xenograft model, the combination of toremifene plus this compound was found to be better than either agent alone in vitro. nih.gov However, in vivo studies using the same model indicated that the combination of toremifene plus this compound was as effective as toremifene or tamoxifen alone but did not provide additional benefit over single-agent therapy. nih.gov
A Phase III clinical trial compared this compound plus toremifene with letrozole (B1683767) in postmenopausal women with advanced receptor-positive breast cancer. researchgate.netveeva.com The study hypothesized that this combination would yield a more complete estrogen blockade than an AI alone. veeva.com However, the trial showed no significant difference in time to progression between the two arms. researchgate.net
Complete Estrogen Blockade Hypothesis and Research with this compound Combinations
The "complete estrogen blockade" hypothesis posits that simultaneously reducing estrogen production with an AI and blocking estrogen action at the receptor level with an antiestrogen (B12405530) or SERM could be more effective than either approach alone. veeva.comnih.gov This concept has been investigated in various clinical trials, including those involving this compound. researchgate.netveeva.com
The rationale behind combining an AI with a SERM like tamoxifen or toremifene is to prevent residual low levels of estrogen (potentially still present despite AI treatment) from stimulating breast cancer growth through the estrogen receptor. However, studies combining AIs with tamoxifen have yielded mixed results, with some suggesting that tamoxifen's partial agonist activity in a low-estrogen environment might counteract the AI's effects. aacrjournals.org Toremifene, being less estrogenic than tamoxifen in such environments, was hypothesized to be a better partner for an AI in achieving complete estrogen blockade.
The Phase III trial of this compound plus toremifene versus letrozole aimed to test this hypothesis. researchgate.netveeva.com Despite the theoretical basis and some preclinical data, the combination did not demonstrate superiority over letrozole monotherapy in terms of time to progression in advanced breast cancer. researchgate.net
Preclinical studies in ovariectomized rats also investigated the effects of this compound alone and in combination with tamoxifen or toremifene on bone, serum lipids, and the uterus. These studies showed that this compound in combination with toremifene or tamoxifen was equivalent to toremifene or tamoxifen alone in terms of these end-organ effects within a range of clinically relevant doses. researchgate.netnih.gov
Identification of Prognostic and Predictive Factors for this compound Response
Identifying factors that can predict response to AI therapy is crucial for optimizing treatment strategies and selecting patients most likely to benefit. researchgate.net While specific prognostic and predictive factors for this compound response were likely investigated in the context of its clinical trials, detailed findings were not extensively available in the search results.
In the broader context of AI therapy, various factors are being explored as potential biomarkers of response and resistance. These include tumor and host signatures. researchgate.net The level of ER and progesterone (B1679170) receptor (PR) expression are important biomarkers for predicting response to endocrine therapy, with higher expression generally associated with better outcomes. meddocsonline.org Mutations in genes such as ESR1, PIK3CA, and alterations in pathways like PI3K/Akt/mTOR and MAPK are being investigated for their predictive value in AI resistance. aacr.orgmeddocsonline.orgresearchgate.net
Ongoing Research into this compound Analogs and Derivatives
While this compound itself was discontinued (B1498344) for breast cancer treatment, research into novel aromatase inhibitors, including steroidal analogs and derivatives, continues. tandfonline.com The development of new AI compounds often focuses on improving potency, selectivity, and pharmacokinetic properties, as well as potentially overcoming existing resistance mechanisms. bioscientifica.comaurak.ac.ae
Studies have explored the structure-activity relationships of various steroidal derivatives to identify compounds with enhanced aromatase inhibitory activity. aurak.ac.ae This includes modifications to the steroid core and the introduction of different functional groups. aurak.ac.ae Research into new steroidal AI analogs aims to identify compounds with improved efficacy and potentially different resistance profiles compared to existing agents like this compound or exemestane. tandfonline.com
Novel Research Methodologies Applied to this compound Studies
Research into this compound and aromatase inhibitors has employed a range of methodologies, from in vitro biochemical assays to preclinical animal models and large-scale clinical trials. nih.govresearchgate.netveeva.com
In vitro studies, such as enzyme inhibition assays, are used to determine the potency and mechanism of aromatase inhibition by compounds like this compound. caldic.comnih.gov Cell-based assays can assess the antiproliferative effects of this compound and its combinations on hormone-dependent breast cancer cells. nih.gov
Preclinical animal models, such as xenograft models using human breast cancer cells, are valuable for evaluating the efficacy of this compound and its combinations in vivo and for studying mechanisms of resistance. nih.govaacrjournals.org The intratumoral aromatase model, for instance, has been used to predict the outcome of clinical trials with AIs and antiestrogens. nih.gov
Modern research methodologies, including genomic and molecular profiling techniques, are increasingly applied to understand the mechanisms of resistance to AIs and to identify biomarkers. nih.govjci.org These approaches can involve analyzing tumor samples to detect mutations, gene amplifications, and changes in gene expression that may be associated with resistance. aacr.orgmeddocsonline.orgjci.org Pharmacokinetic and pharmacodynamic studies are also crucial for understanding drug absorption, distribution, metabolism, excretion, and the drug's effects on the body. researchgate.net
Q & A
Q. What is the mechanistic basis for Atamestane's inhibition of aromatase, and how is this validated experimentally?
this compound acts as a competitive, irreversible inhibitor of aromatase, blocking the conversion of androgens (e.g., androstenedione) to estrogens. Mechanistic validation involves in vitro enzyme assays using human placental or brain microsomes, where tritiated androstenedione is converted to estrone, and the release of HO is measured. Inhibition kinetics (e.g., values) are determined via nonlinear regression modeling of dose-response curves. For example, this compound reduced aromatase activity in human brain microsomes by >90% at 1 μM, with values comparable to placental aromatase .
Q. How are preclinical models designed to evaluate this compound's efficacy in hormone-dependent cancers?
Preclinical studies often use estrogen receptor (ER)-positive, aromatase-transfected breast cancer cell lines (e.g., Ac-1 cells) grown as xenografts in ovariectomized female SCID mice. These models mimic postmenopausal estrogen production by relying on intratumoral aromatase to convert exogenous androstenedione (Δ4A) to estradiol. Tumor growth inhibition is assessed via weekly caliper measurements and postmortem tumor weight analysis. Dose-response studies (e.g., 50–2500 μg/day) and combination therapies (e.g., with antiestrogens like Toremifene) are evaluated using ANOVA and Tukey’s post hoc tests .
Advanced Research Questions
Q. Why do preclinical studies show synergistic effects of this compound with antiestrogens, while clinical trials fail to demonstrate superior efficacy?
In vitro studies using Ac-1 cells demonstrated that combining this compound (1 μM) with Toremifene (1 μM) reduced cell viability to 26.7% vs. 53.4% with Toremifene alone (). However, in Phase 3 trials, this compound + Toremifene showed no improvement in time to progression (TTP) compared to Letrozole (HR = 1.00, ). This discrepancy may arise from differences in drug metabolism, tumor heterogeneity, or compensatory pathways (e.g., increased androgen levels offsetting estrogen suppression in humans). Preclinical models also lack the complexity of metastatic microenvironments .
Q. How should researchers address contradictory findings in this compound's impact on benign prostatic hyperplasia (BPH)?
A double-blind trial in BPH patients () showed this compound reduced serum estradiol by 40% and estrone by 60%, but clinical parameters (e.g., urinary flow) did not improve. This may reflect counterregulatory androgen increases (testosterone +40%, DHT +30%), which sustain prostatic growth. Researchers must analyze hormone ratios (e.g., T:E) and employ tissue-specific biomarkers (e.g., prostate-specific aromatase activity) rather than systemic levels. Dose optimization or combination with 5α-reductase inhibitors could be explored .
Q. What methodological considerations are critical when interpreting null results in frailty trials involving this compound?
A 36-week trial in elderly men () found no improvement in frailty metrics (grip strength, leg power) with this compound ± DHEA. Key considerations include:
- Endpoint sensitivity : Frailty is multifactorial; single biomarkers (e.g., serum testosterone) may not capture subtle changes.
- Population selection : Participants were "non-frail" at baseline, limiting dynamic range.
- Intervention duration : Longer trials (e.g., >1 year) may be needed to observe musculoskeletal effects. Statistical power (83% completion rate) and randomization success should also be verified .
Methodological Recommendations
- Dose-Response Analysis : Use nonlinear mixed-effects modeling to identify optimal in vivo doses (e.g., 1000 μg/day in mice) before clinical translation .
- Combination Therapy Design : Prioritize agents with non-overlapping resistance mechanisms (e.g., aromatase inhibitors + SERMs) and validate synergy via Chou-Talalay assays .
- Statistical Rigor : Employ log-rank tests for survival endpoints and adjust for multiplicity in subgroup analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
